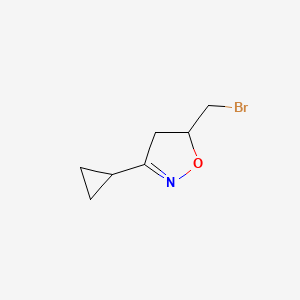

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted dihydro-1,2-oxazole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclopropyl-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography, depending on the specific requirements of the application.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole serves as a versatile building block for synthesizing more complex molecules. Its bromomethyl group is particularly reactive, allowing it to participate in various organic transformations. The compound can be utilized in:

- Synthesis of Heterocycles : The oxazole ring can be modified to create derivatives with diverse biological activities.

- Reagents for Organic Reactions : It can act as an alkylating agent in nucleophilic substitution reactions.

Biological Research

The compound's reactivity also extends to biological applications. It can be employed to modify biomolecules, providing insights into the effects of bromomethyl groups on biological systems. Specific applications include:

- Bioconjugation : The ability to form covalent bonds with proteins and nucleic acids enables its use in bioconjugation techniques.

- Antimicrobial Studies : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and agrochemicals. Its unique properties make it suitable for:

- Agrochemical Development : The compound can be explored for developing new herbicides or fungicides due to its structural characteristics.

- Material Science : It may contribute to creating materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity :

- Bioconjugation Techniques :

- Synthesis of Novel Derivatives :

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole involves its reactivity towards nucleophiles and its ability to form covalent bonds with various molecular targets. The bromomethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity can be harnessed to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Chloromethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole

- 5-(Iodomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole

- 3-Cyclopropyl-4,5-dihydro-1,2-oxazole

Uniqueness

Compared to its chloromethyl and iodomethyl analogs, 5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole offers a balance of reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a relatively stable structure. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Activité Biologique

5-(Bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl-substituted dihydro-1,2-oxazole ring. This compound is increasingly recognized for its potential biological activities, including antibacterial and anticancer properties.

- Molecular Formula : C7H8BrNO

- Molecular Weight : 200.05 g/mol

- Structure : The compound features a unique oxazole ring that contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from the reactivity of the bromomethyl group. This group can act as an alkylating agent, allowing the compound to form covalent bonds with nucleophiles such as proteins and nucleic acids. This mechanism is critical for its potential use in modifying biomolecules and studying their functions.

Antimicrobial Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For example, the compound has been evaluated against various bacterial strains, showing promising results:

| Compound | MIC (µg/ml) | Bacterial Strains Tested |

|---|---|---|

| This compound | 1.6 - 3.2 | Staphylococcus aureus, E. coli |

| Reference Drug (Ampicillin) | 0.8 - 1.6 | Staphylococcus aureus, E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable efficacy to established antibiotics like ampicillin .

Anticancer Activity

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of oxazole derivatives. Research indicates that compounds with oxazole scaffolds can inhibit cancer cell proliferation effectively. For instance:

- Cell Line Testing : Studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic activity.

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | <10 | Human glioblastoma U251 |

| Reference Drug (Doxorubicin) | <5 | Human glioblastoma U251 |

This data highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:

- Synthesis and Evaluation of Antibacterial Activity :

-

Anticancer Potential :

- Research involving molecular dynamics simulations revealed that certain oxazoles interact with cancer-related proteins through hydrophobic contacts, suggesting a targeted mechanism of action.

- Compounds similar to this compound were shown to induce apoptosis in cancer cells through these interactions .

Propriétés

IUPAC Name |

5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNGVEPLBDGMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.